1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 941908-82-3
VCID: VC4264737
InChI: InChI=1S/C17H19N3O2S/c1-22-9-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-10-23-13/h2-7,10,12H,8-9,11H2,1H3,(H2,18,19,21)
SMILES: COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.42

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 941908-82-3

Cat. No.: VC4264737

Molecular Formula: C17H19N3O2S

Molecular Weight: 329.42

* For research use only. Not for human or veterinary use.

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea - 941908-82-3

Specification

CAS No. 941908-82-3
Molecular Formula C17H19N3O2S
Molecular Weight 329.42
IUPAC Name 1-[1-(2-methoxyethyl)indol-3-yl]-3-(thiophen-2-ylmethyl)urea
Standard InChI InChI=1S/C17H19N3O2S/c1-22-9-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-10-23-13/h2-7,10,12H,8-9,11H2,1H3,(H2,18,19,21)
Standard InChI Key ASFVARVHIGPSMH-UHFFFAOYSA-N
SMILES COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3

Introduction

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound with a molecular formula of C17H19N3O2S and a molecular weight of 329.4 g/mol . This compound combines indole and thiophene rings, which are common in pharmaceutical and biological research due to their potential bioactive properties.

Synthesis and Preparation

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of an indole derivative with a thiophenylmethyl isocyanate in the presence of a base. This method is common for forming urea linkages in organic compounds.

Potential Applications

Given its structural features, this compound may exhibit biological activities similar to those of other indole and thiophene derivatives, which are often studied for their potential as pharmaceuticals. These compounds can interact with various biological targets, including enzymes and receptors, due to their planar, aromatic structures.

Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)ureaC17H19N3O2S329.4 g/mol941908-82-3
N-[(R)-(1H-indol-3-yl)(thiophen-2-yl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamideC23H22N2O3S406.5 g/mol
1-(2-Methoxyethyl)-3-(thiadiazol-5-yl)ureaC6H10N4O2S202.24 g/mol1850376-35-0

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